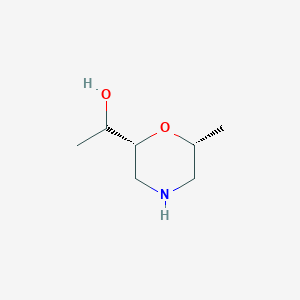
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is a chemical compound with the molecular formula C8H17NO2. It is a derivative of morpholine, characterized by the presence of a hydroxymethyl group and two methyl groups at the alpha and 6 positions, respectively. This compound is known for its unique stereochemistry, with the (2R,6R)- configuration indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is scaled up using continuous flow reactors or batch reactors. The process involves the use of large quantities of reactants and catalysts, with careful monitoring of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary amines, primary alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A structurally related compound with similar chemical properties but lacking the hydroxymethyl group.
Morpholine: The parent compound, which lacks the methyl and hydroxymethyl substitutions.
2-Morpholinemethanol: A related compound with a hydroxymethyl group but without the methyl substitutions.
Uniqueness
2-Morpholinemethanol, alpha,6-dimethyl-, (2R,6R)- is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
1700611-22-8 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-[(2R,6R)-6-methylmorpholin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO2/c1-5-3-8-4-7(10-5)6(2)9/h5-9H,3-4H2,1-2H3/t5-,6?,7-/m1/s1 |
InChI Key |
WEWHDUMNDFACBW-YFBHCESUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(C)O |
Canonical SMILES |
CC1CNCC(O1)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















